(Dimethylphosphanyl)acetonitrile
Description
(Dimethylphosphanyl)acetonitrile (CAS: Not explicitly provided in evidence) is an organophosphorus compound featuring a dimethylphosphanyl group [(CH₃)₂P–] bonded to an acetonitrile moiety (CH₂CN). This structure combines the electron-donating properties of the dimethylphosphanyl group with the nitrile's electrophilic character, making it a versatile ligand in coordination chemistry and catalysis. The methyl substituents on phosphorus confer a compact steric profile and moderate electron-donating capacity, which influence its reactivity and binding behavior in metal complexes . While direct synthesis details are absent in the provided evidence, its applications are inferred from structurally related compounds, such as its use in forming planar square complexes with transition metals like nickel(II) and platinum(II) .
Properties
IUPAC Name |
2-dimethylphosphanylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8NP/c1-6(2)4-3-5/h4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZUYVQAJIWLFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10525491 | |
| Record name | (Dimethylphosphanyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10525491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89630-49-9 | |
| Record name | (Dimethylphosphanyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10525491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylphosphanyl)acetonitrile typically involves the reaction of dimethylphosphine with acetonitrile under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the dimethylphosphine, followed by nucleophilic substitution with acetonitrile.
Industrial Production Methods
Industrial production of (Dimethylphosphanyl)acetonitrile may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(Dimethylphosphanyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dimethylphosphanyl group can participate in substitution reactions, often facilitated by the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Catalysts like palladium or nickel complexes are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, primary amines, and various substituted phosphanyl derivatives.
Scientific Research Applications
(Dimethylphosphanyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which (Dimethylphosphanyl)acetonitrile exerts its effects involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal-ligand interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (Dimethylphosphanyl)acetonitrile with structurally related phosphanyl/phosphoranylidene acetonitrile derivatives, focusing on substituent effects, electronic properties, and applications.
Table 1: Structural and Functional Comparison of Phosphanyl Acetonitrile Derivatives
Key Comparative Insights
Steric and Electronic Effects
- (Dimethylphosphanyl)acetonitrile : The methyl groups provide minimal steric hindrance, enabling facile coordination to metal centers. The electron-donating nature of the (CH₃)₂P– group enhances metal-ligand bond stability, as seen in nickel(II) and platinum(II) complexes with elongated M–N bond lengths (1.970–2.132 Å) .
- (Triphenylphosphoranylidene)acetonitrile : Bulky phenyl groups introduce significant steric crowding, limiting accessibility to metal centers. The triphenylphosphoranylidene group acts as a strong π-acceptor, favoring use in Wittig reactions for alkene synthesis .
Coordination Chemistry
- In platinum(II) complexes, dimethylphosphanyl ligands induce less distortion in square-planar geometry (tetrahedral distortion parameter τ₄ = 0.014) compared to bulkier analogs like diphenylphosphanyl derivatives . This highlights the role of substituent size in modulating metal complex geometry.
Solubility and Reactivity Tributyl derivatives (e.g., (Tributylphosphoranylidene)acetonitrile) exhibit higher lipophilicity, making them suitable for reactions in non-polar solvents. In contrast, dimethylphosphanyl analogs are more soluble in polar aprotic solvents like acetonitrile .
Applications
- (Dimethylphosphanyl)acetonitrile : Primarily used in catalysis and materials science due to its balanced steric/electronic profile.
- Triphenyl and Tributyl analogs : Favored in organic synthesis (e.g., Wittig reactions) and industrial catalysis where steric control or solvent compatibility is critical .
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